3-((1-propyl-1H-benzo[d]imidazol-2-yl)amino)propan-1-ol
Description
3-((1-Propyl-1H-benzo[d]imidazol-2-yl)amino)propan-1-ol is a benzimidazole derivative featuring a propan-1-ol chain linked to the benzimidazole core via an amino group at the 2-position and a propyl substituent at the 1-position of the heterocycle. This structure combines the aromaticity and hydrogen-bonding capacity of benzimidazole with the hydrophilicity of the propanol moiety, making it a candidate for pharmaceutical and agrochemical applications.
Structure
3D Structure
Properties
IUPAC Name |
3-[(1-propylbenzimidazol-2-yl)amino]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-2-9-16-12-7-4-3-6-11(12)15-13(16)14-8-5-10-17/h3-4,6-7,17H,2,5,8-10H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBIALTZKIQNRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1NCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001216135 | |
| Record name | 1-Propanol, 3-[(1-propyl-1H-benzimidazol-2-yl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001216135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
600180-34-5 | |
| Record name | 1-Propanol, 3-[(1-propyl-1H-benzimidazol-2-yl)amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=600180-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanol, 3-[(1-propyl-1H-benzimidazol-2-yl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001216135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives, including 3-((1-propyl-1H-benzo[d]imidazol-2-yl)amino)propan-1-ol, typically involves the condensation of o-phenylenediamine with various aldehydes or carboxylic acids. Common methods include:
Debus-Radziszewski Synthesis: This method involves the reaction of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Wallach Synthesis: This method uses the reaction of o-phenylenediamine with carboxylic acids or their derivatives.
Dehydrogenation of Imidazolines: This method involves the dehydrogenation of imidazolines to form benzimidazoles.
Marckwald Synthesis: This method involves the reaction of o-phenylenediamine with nitriles.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and environmental impact. Catalysts and optimized reaction conditions are often used to enhance efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-((1-propyl-1H-benzo[d]imidazol-2-yl)amino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, acyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring.
Scientific Research Applications
Anticancer Activity
Research indicates that benzimidazole derivatives, including 3-((1-propyl-1H-benzo[d]imidazol-2-yl)amino)propan-1-ol, display promising anticancer properties. Studies have shown that these compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that similar benzimidazole derivatives effectively targeted cancer cells by disrupting their metabolic pathways .
Antimicrobial Properties
The compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents to combat resistant strains of bacteria .
Neurological Applications
Benzimidazole derivatives are being explored for their neuroprotective effects. Preliminary studies suggest that compounds like this compound may help in neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
Case Studies
Mechanism of Action
The mechanism of action of 3-((1-propyl-1H-benzo[d]imidazol-2-yl)amino)propan-1-ol involves its interaction with various molecular targets and pathways. Benzimidazole derivatives are known to bind to DNA grooves, inhibit enzymes, and interfere with cellular processes . The specific mechanism depends on the biological context and the target molecules involved.
Comparison with Similar Compounds
Alkyl and Aromatic Substituents
- Compound A7 (N-(1-propyl-1H-benzo[d]imidazol-2-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide) : Features a 1-propyl benzimidazole linked to a pyrazole-carboxamide group. Demonstrates potent antifungal activity (EC50 = 0.79 µg/mL against Botrytis cinerea), comparable to the fungicide boscalid (EC50 = 0.60 µg/mL). The propyl group may enhance lipophilicity and membrane permeability .
- 3-(5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol: Contains a trifluoromethyl substituent at the 5-position of benzimidazole. Purity: 97%, melting point: 134–135°C .
Substituent Position and Bioactivity
- 1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-phenoxypropan-2-ol (Compound 5): A benzyl-substituted analog with a phenoxy-propanol chain. Purchased from InterBioScreen, this compound highlights the role of bulky aromatic groups in modulating solubility and receptor interactions .
Linkage Variations Between Benzimidazole and Propanol
Amino vs. Direct Linkage
- 3-(1H-Benzo[d]imidazol-2-yl)propan-1-ol (Compound 19): Propanol is directly attached to the benzimidazole 2-position. This simpler structure lacks the amino linker, reducing hydrogen-bonding capacity compared to the target compound. Purity: 97% (HPLC) .
- Mannich Base Derivatives (e.g., 1-(1H-Benzo[d]imidazol-1-yl)-3-(dimethylamino)propan-1-one (3a)): Features a ketone-linked propanol derivative.
Imino vs. Amino Linkage
- 1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol (Compound 21): Contains an imino (NH) bridge. LCMS Rt = 0.98 min, m/z = 404 [M+H]⁺. The imino group may stabilize tautomeric forms, influencing redox properties .
Functional Group Modifications
Propanol Derivatives vs. Carboxamides
- Compound A7 (Pyrazole-carboxamide): Replaces the propanol-amino group with a carboxamide, enhancing hydrogen-bond acceptor capacity. This modification correlates with strong antifungal activity .
Biological Activity
3-((1-propyl-1H-benzo[d]imidazol-2-yl)amino)propan-1-ol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Structure and Properties
The compound features a benzimidazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
This configuration suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives. For instance, compounds similar to this compound have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. A comparative analysis showed that derivatives exhibited Minimum Inhibitory Concentrations (MICs) ranging from 3.12 to 12.5 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | TBD | TBD |
| Benzimidazole Derivative A | 3.12 | S. aureus |
| Benzimidazole Derivative B | 12.5 | E. coli |
Anticancer Activity
Benzimidazole derivatives have been extensively studied for their anticancer properties. Research indicates that modifications to the benzimidazole structure can enhance cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown IC50 values as low as 21 nM in inhibiting cancer cell proliferation .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Many benzimidazole derivatives act as inhibitors of key enzymes involved in cellular processes, including those related to cancer cell metabolism and microbial resistance.
- Interaction with DNA : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes .
- Modulation of Signaling Pathways : Compounds may also influence various signaling pathways, leading to altered cell growth and apoptosis.
Case Studies
A notable study involving a series of benzimidazole derivatives demonstrated their effectiveness in reducing tumor growth in animal models. The study reported a significant reduction in tumor size when treated with a benzimidazole derivative that closely resembles this compound .
Another investigation focused on the neuroprotective effects of similar compounds in models of neurodegenerative diseases, indicating potential applications in treating conditions like Perry disease .
Q & A
Basic: What synthetic methodologies are recommended for optimizing the yield of 3-((1-propyl-1H-benzo[d]imidazol-2-yl)amino)propan-1-ol?
Answer:
The compound can be synthesized via reductive amination or nucleophilic substitution. For example, a modified Mannich reaction using 1-propyl-1H-benzo[d]imidazole-2-amine, formaldehyde, and propan-1-ol under reflux in ethanol (4–6 hours) followed by purification via column chromatography (silica gel, chloroform:methanol 9:1) typically yields >80% purity. Key parameters include pH control (neutral to slightly basic) and stoichiometric excess of the amine component to drive the reaction .
Basic: How can NMR and X-ray crystallography be employed to confirm the structural integrity of this compound?
Answer:
- NMR : Assign peaks using - and -NMR. The benzimidazole protons appear as doublets at δ 7.2–8.1 ppm, while the propyl chain protons resonate at δ 1.0–1.5 ppm (triplet for -CH) and δ 3.4–3.6 ppm (multiplet for -CH-NH-) .
- X-ray crystallography : Use SHELXL for refinement. Key steps include data collection at 100 K, solving via direct methods (SHELXS), and refining anisotropic displacement parameters. Validate hydrogen bonding between the hydroxyl group and benzimidazole nitrogen (distance ~2.8 Å) to confirm intramolecular interactions .
Advanced: What computational strategies are suitable for predicting the nonlinear optical (NLO) properties of this compound?
Answer:
Employ density functional theory (DFT) at the B3LYP/6-31++G(d,p) level to calculate hyperpolarizability () and dipole moment. Frontier molecular orbital (FMO) analysis reveals charge transfer between the benzimidazole ring (HOMO) and the hydroxyl-propyl chain (LUMO). Solvent effects (e.g., polarizable continuum model) should be included to simulate experimental conditions. Results correlate with UV-Vis spectra (λ ~300 nm) and second-harmonic generation (SHG) efficiency .
Advanced: How can structural modifications enhance the antitubercular activity of this compound?
Answer:
Introduce electron-withdrawing groups (e.g., -CF) at the benzimidazole C5 position to improve membrane permeability. Mannich base derivatives (e.g., substituting the hydroxyl group with a dimethylamino moiety) increase lipophilicity, enhancing mycobacterial target engagement. Test analogs against Mycobacterium tuberculosis H37Rv using the microplate Alamar Blue assay (MIC values <10 µg/mL indicate potency) .
Advanced: How should researchers address discrepancies in biological activity data across studies?
Answer:
Contradictions often arise from assay conditions (e.g., pH, serum content) or substituent effects. For example, anti-leishmanial IC values vary with the parasite strain (e.g., L. donovani vs. L. major). Standardize protocols using WHO guidelines and validate results with orthogonal assays (e.g., flow cytometry for cell viability). Meta-analysis of substituent trends (e.g., -OCH vs. -NO) clarifies structure-activity relationships (SAR) .
Advanced: What strategies resolve crystallographic data inconsistencies during refinement?
Answer:
For SHELXL refinement issues (e.g., high R), check for twinning (Hooft parameter >0.5) or disorder. Use OLEX2’s TwinRotMat to apply twin laws (e.g., two-fold rotation about [100]). If residual electron density >1 e/Å persists, model alternative conformers or solvent molecules. Validate with R/wR convergence (<0.05 difference) .
Basic: What in vitro assays are recommended for preliminary evaluation of antifungal activity?
Answer:
Use broth microdilution (CLSI M38-A2 protocol) against Candida albicans and Aspergillus fumigatus. Prepare stock solutions in DMSO (≤1% final concentration) and test concentrations from 0.5–64 µg/mL. Measure minimum inhibitory concentration (MIC) at 48 hours (yeast) or 72 hours (molds). Include fluconazole as a positive control (MIC ~2 µg/mL for susceptible strains) .
Advanced: How can molecular docking predict binding modes to cytochrome P450 targets?
Answer:
Use AutoDock Vina with the CYP51 (lanosterol 14α-demethylase) crystal structure (PDB: 3JUS). Prepare the ligand by optimizing protonation states at pH 7.4 (Open Babel). Run 50 docking trials, cluster poses by RMSD (<2 Å), and select the lowest ΔG. Validate with MM/GBSA binding energy calculations. Key interactions include π-π stacking with Phe228 and hydrogen bonding to Tyr118 .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
